molecular formula C15H21NO4 B11786635 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone

2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone

Cat. No.: B11786635
M. Wt: 279.33 g/mol
InChI Key: NKUYUEHVHZHZTA-UHFFFAOYSA-N
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Description

2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone is an organic compound with a complex structure that includes a phenoxy group, a morpholino group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with formaldehyde to introduce the hydroxymethyl group. This is followed by the reaction with morpholine and an appropriate acylating agent to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ketone group yields an alcohol .

Scientific Research Applications

2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxy and morpholino derivatives, such as:

Uniqueness

What sets 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C15H21NO4/c1-11-3-4-13(9-17)15(12(11)2)20-10-14(18)16-5-7-19-8-6-16/h3-4,17H,5-10H2,1-2H3

InChI Key

NKUYUEHVHZHZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CO)OCC(=O)N2CCOCC2)C

Origin of Product

United States

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